molecular formula C17H36BN2 B1354337 Tetrabutylammonium (cyano-C)trihydroborate CAS No. 43064-96-6

Tetrabutylammonium (cyano-C)trihydroborate

Cat. No. B1354337
CAS RN: 43064-96-6
M. Wt: 279.3 g/mol
InChI Key: WBJUINJNOBNWHN-UHFFFAOYSA-N
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Description

Tetrabutylammonium (cyano-C)trihydroborate is a laboratory chemical with the molecular formula (CH3CH2CH2CH2)4N(BH3CN) and a molecular weight of 282.32 . It is a white crystalline powder .


Molecular Structure Analysis

The molecular structure of Tetrabutylammonium (cyano-C)trihydroborate is represented by the formula (CH3CH2CH2CH2)4N(BH3CN) . The exact mass is 282.32063 .


Physical And Chemical Properties Analysis

Tetrabutylammonium (cyano-C)trihydroborate appears as white crystals . It has a melting point of 144-146 °C . The solubility in water and density are not available .

Scientific Research Applications

  • Synthesis of Functionalized Cyclopentenes : Tetrabutylammonium fluoride has been used as an organocatalyst in the synthesis of multifunctionalized cyclopentenes. These compounds have allylic quaternary carbon centers and feature both cyano and carboxamide groups. They show high yields and diastereoselectivity and can serve as precursors for α-cyano-functionalized cyclopentadienone oximes (Alishetty, Shih, & Han, 2018).

  • Stereoselective Norrish-Yang Cyclization : Tetraalkylammonium salts, including tetrabutylammonium, have been used to catalyze the Norrish-Yang cyclization of certain compounds, yielding trans-dihydrobenzofuranols with high stereoselectivities. This process is influenced by the interactions between the ammonium and the substrate (Yamada, Iwaoka, Fujita, & Tsuzuki, 2013).

  • Etherification Catalysis : Tetrabutylammonium bromide has been used as a catalyst in the etherification of p-cyano phenol, demonstrating its utility in promoting specific organic reactions (Yuan, 2009).

  • Bromodeboronation of Organotrifluoroborates : Tetrabutylammonium tribromide (TBATB) is effective for bromodeboronation reactions, offering a mild and metal-free method that tolerates a wide range of functional groups. This has been applied in the synthesis of (Z)-dibromoalkenes from terminal alkynes (Yao, Reddy, Yong, Walfish, Blevins, & Kabalka, 2010).

  • Radical Addition Reactions : Cyanoborohydrides, including those involving tetrabutylammonium, are efficient reagents for the reductive addition reactions of alkyl iodides and electron-deficient olefins. This method is chemoselective and has been applied in multi-component reactions (Kawamoto, Uehara, Hirao, Fukuyama, Matsubara, & Ryu, 2014).

  • Photocatalysis in Solar Light-Driven Alkylations : Tetrabutylammonium decatungstate has been utilized in photocatalysis for the C-H activation of various organic compounds. This process is efficient and can be performed simply by exposing the solution to sunlight (Protti, Ravelli, Fagnoni, & Albini, 2009).

Safety And Hazards

Tetrabutylammonium (cyano-C)trihydroborate is considered hazardous. It can emit flammable gases when in contact with water. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

InChI

InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJUINJNOBNWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195672
Record name Tetrabutylammonium (cyano-C)trihydroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammoniumcyanoborohydride

CAS RN

43064-96-6
Record name Tetrabutylammonium (cyano-C)trihydroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium (cyano-C)trihydroborate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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